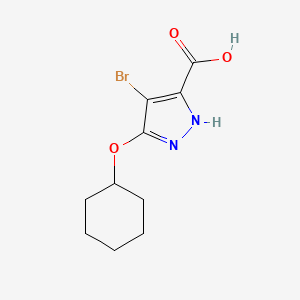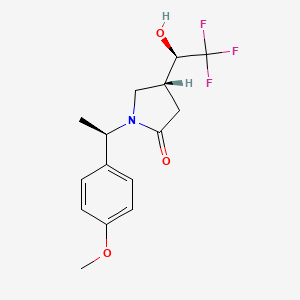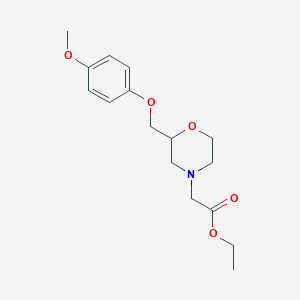
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid functional group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclohexyloxy Group Addition: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the pyrazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: Products may include debrominated pyrazole derivatives or alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-pyrazole: Lacks the cyclohexyloxy and carboxylic acid groups, making it less versatile in certain reactions.
5-(Cyclohexyloxy)-1H-pyrazole-3-carboxylic acid:
4-Bromo-5-nitrophthalonitrile: Contains a nitro group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness: 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
1706541-21-0 |
|---|---|
Molekularformel |
C10H13BrN2O3 |
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
4-bromo-3-cyclohexyloxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O3/c11-7-8(10(14)15)12-13-9(7)16-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NKKVFIHPZMMHQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=NNC(=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


